molecular formula C13H11N5O2 B14968342 (3Z)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one CAS No. 21231-43-6

(3Z)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B14968342
CAS No.: 21231-43-6
M. Wt: 269.26 g/mol
InChI Key: XPWMESJUSPHJGY-UHFFFAOYSA-N
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Description

(3E)-3-[2-(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines elements of pyrimidine and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carbohydrazide with 2,3-dihydro-1H-indole-2-one under specific reaction conditions such as controlled temperature and pH. The reaction may require catalysts to enhance the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

(3E)-3-[2-(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-oxo-1,6-dihydropyrimidine-2-carbohydrazide: A precursor in the synthesis of the compound.

    2,3-Dihydro-1H-indole-2-one: Another precursor used in the synthesis.

    Other hydrazine derivatives: Compounds with similar hydrazine functional groups.

Uniqueness

(3E)-3-[2-(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of pyrimidine and indole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

21231-43-6

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H11N5O2/c1-7-6-10(19)16-13(14-7)18-17-11-8-4-2-3-5-9(8)15-12(11)20/h2-6,15,20H,1H3,(H,14,16,19)

InChI Key

XPWMESJUSPHJGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

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